molecular formula C16H15N5O B2714828 N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 484039-43-2

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2714828
CAS No.: 484039-43-2
M. Wt: 293.33
InChI Key: KGTXKWPDXQZIPL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical compound with a molecular formula of C16H15N5O It is known for its unique structure, which includes a tetrazole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the reaction of 2,4-dimethylaniline with 3-(1H-tetrazol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(2,4-dimethylphenyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(2,4-dimethylphenyl)-3-(1H-tetrazol-5-yl)benzamide

Uniqueness

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern on the benzamide and tetrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-6-7-15(12(2)8-11)18-16(22)13-4-3-5-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTXKWPDXQZIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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